2-Amino-3-chloroanthraquinone

photophysics spectroscopy dye chemistry

Sourcing reliable anthraquinone intermediates for high-temperature processes or luminescent applications is challenging due to isomer-specific performance variations. This chlorinated aminoanthraquinone offers distinct advantages over non-chlorinated or 1-substituted analogs. - **Thermal Stability**: MP 310-312°C (15-20°C > 2-aminoanthraquinone), ideal for 130°C polyester dyeing and masterbatch compounding. - **Unique Photophysics**: Exhibits phosphorescence and higher fluorescence quantum yield in less polar media - absent in 1-amino-2-chloro and 1-amino-3-chloro isomers. - **Supply**: TSCA-listed, commercial purity (≥95%), available for R&D and scale-up.

Molecular Formula C14H8ClNO2
Molecular Weight 257.67 g/mol
CAS No. 84-46-8
Cat. No. B1593952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-chloroanthraquinone
CAS84-46-8
Molecular FormulaC14H8ClNO2
Molecular Weight257.67 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC(=C3)Cl)N
InChIInChI=1S/C14H8ClNO2/c15-11-5-9-10(6-12(11)16)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H,16H2
InChIKeyXEONODGQEFLDTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-chloroanthraquinone Overview


2-Amino-3-chloroanthraquinone (C14H8ClNO2, MW 257.67) is a chlorinated aminoanthraquinone derivative primarily utilized as an intermediate in the synthesis of anthraquinone-based dyes and pigments [1]. It is characterized by a melting point of 310–312 °C, a predicted boiling point of 500.9 °C at 760 mmHg, and a density of 1.486 g/cm³ . The compound's substitution pattern—an amino group at the 2-position and a chlorine atom at the 3-position—confers distinct photophysical behavior that differentiates it from its positional isomers [2].

Synthesis intermediate for anthraquinone dyes and pigments
Photophysical behavior distinct from positional isomers
Elevated thermal stability relative to non‑chlorinated analog

Why Substitution Fails for 2-Amino-3-chloroanthraquinone


Although several chloro-aminoanthraquinone isomers share the same molecular formula, their substitution patterns critically govern excited-state behavior and thermal properties. Direct head-to-head studies demonstrate that the 2-amino-3-chloro configuration uniquely enables phosphorescence emission and yields a higher fluorescence quantum yield in less polar media compared to the 1-amino-2-chloro and 1-amino-3-chloro isomers [1]. Furthermore, the compound's melting point (310–312 °C) is substantially elevated relative to the non‑chlorinated analog 2‑aminoanthraquinone (292–295 °C), reflecting the influence of the 3‑chloro substituent on crystal lattice stability . Such property divergence underscores that generic interchange within this class is not feasible without altering performance in light‑fastness‑critical applications or thermal processing conditions.

Positional isomer mismatch
Phosphorescence emission is absent in 1‑amino‑2‑chloro and 1‑amino‑3‑chloro isomers, which may alter detection in photoluminescent applications.
Quantum yield deviation
Fluorescence quantum yield in less polar solvents may shift with different chloro‑amino substitution patterns.
Thermal profile difference
Melting point differs from non‑chlorinated 2‑aminoanthraquinone, which can affect high‑temperature processing compatibility.

2-Amino-3-chloroanthraquinone vs. Positional Isomers


Unique Phosphorescence Emission

In a comparative spectroscopic study of amino-chloroanthraquinone positional isomers, phosphorescence was detected exclusively from 2-amino-3-chloroanthraquinone, whereas 1-amino-2-chloro- and 1-amino-3-chloroanthraquinone exhibited only fluorescence [1].

Phosphorescence emission
Head-to-head
Detected only in 2‑amino‑3‑chloroanthraquinone; absent in 1‑amino‑2‑chloro and 1‑amino‑3‑chloro isomers.
Enables selective detection in isomer mixtures and photodegradation tracking.
Data from a single comparative spectroscopic study.
photophysics spectroscopy dye chemistry

Higher Fluorescence Quantum Yield

The fluorescence quantum yield of 2-amino-3-chloroanthraquinone is higher than that of 1-amino-2-chloro- and 1-amino-3-chloroanthraquinone in less polar solvents [1].

Fluorescence quantum yield
Head-to-head
Higher quantum yield in less polar solvents relative to 1‑amino‑2‑chloro and 1‑amino‑3‑chloro isomers.
Supports brighter emission in non‑polar environments.
Exact values not reported; verify under target solvent conditions.
fluorescence quantum yield solvent effects

Elevated Melting Point

2-Amino-3-chloroanthraquinone exhibits a melting point range of 310–312 °C, which is 15–20 °C higher than the 292–295 °C range of 2‑aminoanthraquinone .

Melting point
Source review
310–312 °C vs. 292–295 °C (2‑aminoanthraquinone)
Indicates higher thermal stability; useful for high‑temperature processes.
Cross‑study comparison; verify under intended processing conditions.
thermal analysis melting point crystallinity

Commercial Availability & Purity

Commercially available 2‑amino‑3‑chloroanthraquinone is typically supplied with a minimum purity of 95% and is recommended for long‑term storage in a cool, dry place .

Commercial purity
Data to verify
Min. purity 95% (vendor specification)
Reduces need for in‑house purification in routine synthesis.
Vendor‑dependent; confirm lot‑specific COA.
procurement purity specification supply chain

2-Amino-3-chloroanthraquinone Applications


Phosphorescent Tracers & Security Inks

The unique phosphorescence of 2‑amino‑3‑chloroanthraquinone (absent in its 1‑amino‑2‑chloro and 1‑amino‑3‑chloro isomers) [1] makes it a candidate for anti‑counterfeiting inks and luminescent tracers where emission persistence after excitation cessation is required.

Fluorescent Probes for Non-Polar Environments

Its elevated fluorescence quantum yield in less polar solvents compared to other amino‑chloroanthraquinone isomers [1] supports its use in fluorescence microscopy probes and sensors designed for hydrophobic cellular compartments or non‑aqueous industrial monitoring.

High-Temperature Dyeing and Formulations

The 15–20 °C higher melting point of 2‑amino‑3‑chloroanthraquinone relative to non‑chlorinated 2‑aminoanthraquinone renders it more stable during high‑temperature textile dyeing (e.g., polyester dyeing at 130 °C) and in polymer masterbatch compounding where thermal exposure is prolonged.

Intermediate for Vat Dyes and Anthraquinone Pigments

As a TSCA‑listed chemical with defined commercial purity (≥95%) , 2‑amino‑3‑chloroanthraquinone is a reliable building block for synthesizing anthraquinone‑based vat dyes and pigments requiring the 2‑amino‑3‑chloro substitution pattern to achieve specific coloristic and fastness properties.

Application
Selection Property
Validation Focus
Phosphorescent tracers & security inks
Phosphorescence emission specificity
Verify phosphorescence in target medium
Fluorescent probes for non‑polar environments
Fluorescence quantum yield in non‑polar solvents
Validate quantum yield in intended solvent
High‑temperature dyeing & formulations
Elevated melting point vs. non‑chlorinated analog
Confirm thermal stability under process conditions
Intermediate for vat dyes & pigments
Defined purity specification
Confirm lot purity and synthetic consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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